molecular formula C10H12N2O B1608922 1-propyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 77557-01-8

1-propyl-1,3-dihydro-2H-benzimidazol-2-one

カタログ番号: B1608922
CAS番号: 77557-01-8
分子量: 176.21 g/mol
InChIキー: YNFLIDHXMNKSQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-propyl-1,3-dihydro-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-propyl-1,3-dihydro-2H-benzimidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-propyl-1,3-dihydro-2H-benzimidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-propyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,2,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFLIDHXMNKSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364125
Record name 1-Propyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77557-01-8
Record name 1-Propyl-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Action of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazolone Scaffold - A Privileged Structure in Drug Discovery

The benzimidazolone core is a recurring motif in a multitude of pharmacologically active compounds, earning it the designation of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications. Compounds incorporating this moiety have demonstrated efficacy as antimicrobial, antiviral, anticancer, and antihypertensive agents, among others.[1][2][3] 1-propyl-1,3-dihydro-2H-benzimidazol-2-one is a specific derivative of this versatile scaffold. Notably, it is a known human metabolite of the widely used prokinetic and antiemetic agent, domperidone.[4] While the primary mechanism of domperidone is well-characterized as a peripheral dopamine D2 and D3 receptor antagonist, its metabolites are generally considered inactive at these receptors.[5][6][7] This suggests that 1-propyl-1,3-dihydro-2H-benzimidazol-2-one may possess a distinct mechanism of action, warranting a thorough and independent investigation.

This technical guide provides an in-depth exploration of the potential mechanisms of action of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one, drawing upon the known biological activities of the broader benzimidazolone class. We will propose several plausible molecular pathways and detail the requisite experimental protocols for their validation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to elucidate the pharmacological profile of this intriguing molecule.

Part 1: Hypothesized Mechanisms of Action

Given the established diversity of the benzimidazolone scaffold, we propose three primary, testable hypotheses for the mechanism of action of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one, independent of dopaminergic antagonism.

Hypothesis 1: Inhibition of Protein Kinases

The benzimidazole scaffold is a common feature in a multitude of protein kinase inhibitors.[8][9] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Benzimidazole-based compounds can act as ATP-competitive inhibitors, often by interacting with the hinge region of the kinase domain.[8][9] Some derivatives have also demonstrated multi-target kinase inhibition, which can be advantageous in complex diseases.[8][9]

  • Proposed Target Pathways:

    • Mitogen-Activated Protein Kinase (MAPK) Pathway: Benzimidazole derivatives have been identified as potential inhibitors of MAP kinases, which are crucial for cell proliferation, differentiation, and survival.[10]

    • Phosphoinositide 3-Kinase (PI3K) Pathway: The PI3K/Akt/mTOR pathway is another key signaling cascade frequently targeted by benzimidazole compounds in the context of cancer therapy.[11]

Hypothesis 2: Disruption of Microtubule Dynamics

Several benzimidazole derivatives, including some used as anthelmintics and repurposed as anticancer agents, function by inhibiting the polymerization of tubulin.[12] This disruption of the microtubule network leads to cell cycle arrest, particularly in the G2/M phase, and can ultimately induce apoptosis.[13]

  • Proposed Cellular Effects:

    • Mitotic Arrest: Inhibition of tubulin polymerization would prevent the formation of the mitotic spindle, leading to an accumulation of cells in mitosis.[12]

    • Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway.

Hypothesis 3: Antiviral Activity via Polymerase Inhibition

The benzimidazolone scaffold has been successfully incorporated into non-nucleoside inhibitors of viral polymerases. A notable example is its use in developing allosteric inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase.[4] These inhibitors bind to a site distinct from the enzyme's active site, inducing a conformational change that prevents RNA synthesis.[4]

  • Proposed Viral Targets:

    • RNA Viruses: Given the precedent with HCV, it is plausible that 1-propyl-1,3-dihydro-2H-benzimidazol-2-one could inhibit the RNA polymerases of other RNA viruses.

Part 2: Experimental Validation Protocols

To systematically investigate the proposed mechanisms of action, a tiered experimental approach is recommended. The following protocols are designed to be self-validating and provide a clear rationale for each step.

Initial Screening and Target Identification

The first phase of investigation should involve broad screening to identify the most promising therapeutic area and potential molecular targets.

Protocol 2.1.1: Broad-Spectrum Kinase Inhibition Assay

  • Objective: To determine if 1-propyl-1,3-dihydro-2H-benzimidazol-2-one exhibits inhibitory activity against a panel of human protein kinases.

  • Methodology:

    • Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega Kinase-Glo).

    • Screen the compound at an initial concentration of 10 µM against a panel of at least 100 different kinases representing various families.

    • For any kinases showing significant inhibition (>50%), perform dose-response studies to determine the IC50 value.

  • Causality: A positive result in this assay would provide strong evidence for Hypothesis 1 and guide the selection of specific kinase pathways for further investigation.

Protocol 2.1.2: Cell Viability and Proliferation Assays

  • Objective: To assess the cytotoxic and anti-proliferative effects of the compound on various cell lines.

  • Methodology:

    • Select a panel of cell lines, including cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).

    • Treat the cells with a range of concentrations of the compound for 48-72 hours.

    • Measure cell viability using an MTT or CellTiter-Glo assay.

  • Causality: Significant anti-proliferative activity, particularly in cancer cell lines, would lend support to both Hypothesis 1 (kinase inhibition) and Hypothesis 2 (microtubule disruption).

Mechanism-Specific Assays

Based on the results of the initial screening, the following more specific assays should be performed to dissect the precise mechanism of action.

Protocol 2.2.1: In Vitro Tubulin Polymerization Assay (If anti-proliferative effects are observed)

  • Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

  • Methodology:

    • Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

    • Incubate purified tubulin with the compound at various concentrations.

    • Monitor the change in fluorescence or absorbance over time, which corresponds to the rate of microtubule formation.

    • Include known tubulin inhibitors (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) as positive controls.

  • Causality: Direct inhibition of tubulin polymerization would be strong evidence for Hypothesis 2.

Protocol 2.2.2: Cell Cycle Analysis (If anti-proliferative effects are observed)

  • Objective: To determine if the compound induces arrest at a specific phase of the cell cycle.

  • Methodology:

    • Treat a selected cancer cell line with the compound at its IC50 concentration for 24 hours.

    • Fix and stain the cells with propidium iodide.

    • Analyze the DNA content of the cells by flow cytometry.

  • Causality: An accumulation of cells in the G2/M phase would be consistent with microtubule disruption (Hypothesis 2) or inhibition of kinases involved in mitotic progression (a facet of Hypothesis 1).

Protocol 2.2.3: Antiviral Assays

  • Objective: To evaluate the antiviral activity of the compound against a panel of viruses.

  • Methodology:

    • Select a panel of representative RNA viruses (e.g., Influenza A virus, Respiratory Syncytial Virus (RSV), and a model picornavirus like Coxsackievirus B5).

    • Infect susceptible host cells with the virus in the presence of varying concentrations of the compound.

    • Measure the viral yield or cytopathic effect after a defined incubation period.

    • Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) to calculate the selectivity index (SI = CC50/EC50).

  • Causality: A high selectivity index against one or more RNA viruses would provide strong support for Hypothesis 3.

Target Validation and Pathway Analysis

The final phase involves confirming the direct molecular target and elucidating its downstream effects.

Protocol 2.3.1: Western Blot Analysis for Kinase Pathway Modulation (If kinase inhibition is confirmed)

  • Objective: To assess the phosphorylation status of key downstream effectors of the inhibited kinase.

  • Methodology:

    • Treat cells with the compound for a short duration (e.g., 1-2 hours).

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Perform Western blotting using antibodies specific for the phosphorylated and total forms of the downstream target proteins (e.g., p-ERK/ERK for the MAPK pathway, p-Akt/Akt for the PI3K pathway).

  • Causality: A decrease in the ratio of phosphorylated to total protein for a specific downstream target would confirm the inhibition of the upstream kinase in a cellular context.

Part 3: Data Presentation and Visualization

Quantitative Data Summary
Assay Metric 1-propyl-1,3-dihydro-2H-benzimidazol-2-one Positive Control
Kinase InhibitionIC50 (µM)TBDTBD (e.g., Staurosporine)
Cell Viability (MCF-7)IC50 (µM)TBDTBD (e.g., Doxorubicin)
Tubulin PolymerizationIC50 (µM)TBDTBD (e.g., Nocodazole)
Antiviral (RSV)EC50 (µM)TBDTBD (e.g., Ribavirin)
Antiviral (RSV)Selectivity IndexTBDTBD (e.g., Ribavirin)

TBD: To be determined through experimentation.

Visualizations

Diagram 1: Proposed Kinase Inhibition Pathways

Kinase_Inhibition cluster_MAPK MAPK Pathway cluster_PI3K PI3K Pathway Compound 1-propyl-1,3-dihydro-2H- benzimidazol-2-one MAPK MAP Kinase Compound->MAPK Inhibition PI3K PI3 Kinase Compound->PI3K Inhibition Proliferation_MAPK Cell Proliferation MAPK->Proliferation_MAPK Akt Akt PI3K->Akt Survival_PI3K Cell Survival Akt->Survival_PI3K

Caption: Potential inhibition of MAPK and PI3K signaling pathways.

Diagram 2: Experimental Workflow for Mechanism of Action Elucidation

Workflow Start Start: Compound Synthesis and Purification Screening Phase 1: Broad Spectrum Screening Start->Screening KinaseAssay Kinase Panel Screen Screening->KinaseAssay CellAssay Cell Viability Assays Screening->CellAssay AntiviralScreen Antiviral Screen Screening->AntiviralScreen MechanismID Phase 2: Mechanism-Specific Assays KinaseAssay->MechanismID CellAssay->MechanismID AntiviralScreen->MechanismID TubulinAssay Tubulin Polymerization Assay MechanismID->TubulinAssay CellCycle Cell Cycle Analysis MechanismID->CellCycle PolymeraseAssay Viral Polymerase Assay MechanismID->PolymeraseAssay Validation Phase 3: Target Validation TubulinAssay->Validation CellCycle->Validation PolymeraseAssay->Validation WesternBlot Western Blotting Validation->WesternBlot End Mechanism of Action Identified WesternBlot->End

Caption: A tiered approach for elucidating the compound's mechanism.

Conclusion

While the direct mechanism of action of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one remains to be definitively established, its structural relationship to the versatile benzimidazolone scaffold provides several compelling avenues for investigation. The hypotheses presented in this guide—inhibition of protein kinases, disruption of microtubule dynamics, and antiviral activity—are grounded in the extensive body of literature on this privileged chemical class. The outlined experimental protocols offer a robust and logical framework for systematically testing these hypotheses. Through the rigorous application of these methodologies, the scientific community can unlock the therapeutic potential of this and other related benzimidazolone derivatives, paving the way for the development of novel therapeutics.

References

  • Synthesis and Biological Activities of Some Benzimidazolone Derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Domperidone: mechanism of action and clinical applications in gastroenterology. (2023). Frontiers in Pharmacology. Retrieved February 15, 2026, from [Link]

  • Domperidone. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Reddymasu, S. C., Soykan, I., & McCallum, R. W. (2007). Domperidone: review of pharmacology and clinical applications in gastroenterology. The American Journal of Gastroenterology, 102(9), 2036–2045. [Link]

  • domperidone. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 15, 2026, from [Link]

  • 1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025). 417 Integrative Medicine. Retrieved February 15, 2026, from [Link]

  • Domperidone: Mechanism of Action and Clinical Use. (1998). Hospital Pharmacy. Retrieved February 15, 2026, from [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). RSC Advances. Retrieved February 15, 2026, from [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). Journal of Biomedical Science. Retrieved February 15, 2026, from [Link]

  • Benzimidazole Derivatives as Kinase Inhibitors. (2014). Current Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Identification of benzimidazole containing 4H–chromen–4–one derivative as potential MAP kinase inhibitors by in-silico approaches. (2020). Journal of Taibah University for Science. Retrieved February 15, 2026, from [Link]

  • In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024). BioMed Research International. Retrieved February 15, 2026, from [Link]

  • Some benzimidazole scaffolds which are biologically active. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). (2024). Archiv der Pharmazie. Retrieved February 15, 2026, from [Link]

  • Various biological targets for benzimidazole. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Benzimidazole derivatives as kinase inhibitors. (2014). PubMed. Retrieved February 15, 2026, from [Link]

  • Pharmacology of Domperidone (Domdone, motilium) ; Pharmacokinetics, Mechanism of Action, Use, Effect. (2025). YouTube. Retrieved February 15, 2026, from [Link]

  • A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Benzimidazole derivatives as pi3 kinase inhibitors. (2012). Google Patents.
  • The recent development of benzimidazole derivative as a promising pharmacological scaffold. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Domperidone. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. (2019). BMC Chemistry. Retrieved February 15, 2026, from [Link]

  • Identification of domperidone metabolites in plasma and urine of gastroparesis patients with LC–ESI-MS/MS. (n.d.). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • Domperidone - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications. (2025). YouTube. Retrieved February 15, 2026, from [Link]

  • Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. (n.d.). Taylor & Francis Online. Retrieved February 15, 2026, from [Link]

  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. (2014). PubMed. Retrieved February 15, 2026, from [Link]

  • Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles. (2025). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Technical Guide: Solubility and Stability of 1-Propyl-1,3-dihydro-2H-benzimidazol-2-one

[1]

Executive Summary

1-Propyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 77557-01-8), often referred to as 1-propylbenzimidazol-2-one, is a critical heterocyclic scaffold in medicinal chemistry.[] It serves as a primary pharmacophore in the development of dopaminergic agents (e.g., domperidone metabolites), ion channel modulators, and nociceptin receptor ligands. This guide provides a rigorous analysis of its physicochemical behavior, focusing on solubility profiles in diverse media and stability under stress conditions. The data presented here synthesizes experimental values with structure-activity relationship (SAR) logic to support robust experimental design.

Physicochemical Identity & Core Properties[1][2][3]

The compound consists of a benzene ring fused to a cyclic urea (imidazolone) moiety, with a propyl chain substituted at the N1 position. The remaining N3 proton retains acidic character, influencing pH-dependent solubility.

PropertyValue / DescriptionSource/Method
IUPAC Name 1-propyl-1,3-dihydro-2H-benzimidazol-2-oneNomenclature
CAS Number 77557-01-8Registry
Molecular Formula C₁₀H₁₂N₂OStoichiometry
Molecular Weight 176.22 g/mol Calculated
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 95–97 °CExperimental [1, 2]
LogP (Predicted) ~1.6XLogP3 [3]
pKa (Predicted) ~9.5 (N3-H acidity)Analog Inference

Solubility Profile

Solvent Compatibility Matrix

The solubility of 1-propylbenzimidazol-2-one is governed by the lipophilic propyl chain and the polar, hydrogen-bonding urea core.[] It follows a "Polar Aprotic > Alcohol > Water > Non-polar" hierarchy.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO High (>50 mg/mL) Preferred for stock solutions (100 mM).[]
DMF High (>50 mg/mL) Suitable for chemical synthesis reactions.
Alcohols Ethanol Moderate (10–30 mg/mL)Good for recrystallization; heating required for high conc.
2-Propanol Moderate (5–20 mg/mL)Standard solvent for purification/crystallization [4].[]
Aqueous Water (pH 7) Low (<1 mg/mL)Poor solubility due to lipophilicity (LogP 1.6).[]
0.1 M NaOH Moderate/HighDeprotonation of N3-H forms the soluble anion.[]
0.1 M HCl Low/ModerateWeak basicity of urea oxygen is insufficient for high salt solubility.
Non-Polar Hexane/Heptane NegligibleUsed as an anti-solvent to induce precipitation.
pH-Dependent Solubility Mechanism

The N3-H proton is weakly acidic (pKa ~9.5).[]

  • pH < 8: The molecule remains neutral. Solubility is driven by the lipophilic effect; aqueous solubility is minimal.

  • pH > 10: Deprotonation occurs (

    
    ), significantly increasing aqueous solubility through ion-dipole interactions.[] This property is utilized in extraction protocols where the compound can be partitioned into an alkaline aqueous phase and then re-precipitated by acidification.
    

Stability & Degradation Pathways[1][3][4]

Chemical Stability

The benzimidazol-2-one scaffold is exceptionally robust due to aromatic stabilization.[] However, specific stress conditions can induce degradation.[2]

  • Hydrolysis: The cyclic urea is resistant to hydrolysis under neutral and mild acidic conditions. Prolonged exposure to strong base (e.g., 6M NaOH at reflux) can open the ring to form N-propyl-1,2-phenylenediamine, though this requires significant energy input.[]

  • Oxidation: Generally stable to atmospheric oxygen. The benzenoid ring is susceptible to electrophilic attack but resistant to auto-oxidation.[]

  • Photostability: Benzimidazole derivatives absorb UV light. While the solid state is stable, solutions (especially in DMSO) should be protected from light to prevent photo-oxidation or dimerization artifacts over long storage periods [5].[]

Degradation Pathway Diagram

The following diagram illustrates the synthesis logic and potential degradation routes, visualized using Graphviz.

Gcluster_synthesisSynthesis Workflowcluster_degradationStress Degradation PathwaysOPDo-PhenylenediamineBZOBenzimidazol-2-one(Intermediate)OPD->BZOCyclization(Reflux)CDIUrea / CDICDI->BZOTarget1-Propyl-1,3-dihydro-2H-benzimidazol-2-one(CAS 77557-01-8)BZO->TargetN-Alkylation(DMF, 80°C)Alkyl1-Bromopropane+ K2CO3Alkyl->TargetRingOpenN-propyl-1,2-phenylenediamineTarget->RingOpenStrong Base (pH > 12)Reflux, >24hPhotoProdPhoto-oxidationProductsTarget->PhotoProdUV Light (Solution)Long-term exposure

Caption: Synthesis via cyclization-alkylation and primary degradation pathways under extreme basic or photolytic stress.[]

Experimental Protocols

Preparation of Stock Solution (10 mM in DMSO)

This protocol ensures complete solubilization for biological assays.

  • Weighing: Accurately weigh 17.6 mg of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one.

  • Solvent Addition: Add 10.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex for 30–60 seconds. If particulate matter remains, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials to protect from light. Store at -20°C.

    • Self-Validation Check: Solution should be clear and colorless. If precipitation occurs upon thawing, warm to 37°C and vortex before use.

Recrystallization (Purification)

If the compound purity drops (e.g., yellowing due to oxidation impurities), use this method.

  • Solvent: Use 2-Propanol (Isopropyl Alcohol).

  • Dissolution: Suspend crude solid in 2-Propanol (approx. 10 mL per gram). Heat to reflux (82°C) until fully dissolved.

  • Filtration: Filter hot to remove insoluble inorganic salts (e.g., KBr from synthesis).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool to 4°C.

  • Collection: Filter the white crystals and wash with cold hexane. Dry under vacuum at 40°C.

Handling and Safety

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) [6].

  • PPE: Wear nitrile gloves and safety glasses. Avoid dust inhalation.

  • Storage: Store solid at Room Temperature (RT) in a dry, well-ventilated place. Keep container tightly closed.

References

  • Sigma-Aldrich. 1-Propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Product Detail. []

  • BOC Sciences. Domperidone Maleate Impurity Analysis (Melting Point Correlation).

  • PubChem. Compound Summary: 1-Propyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 77557-01-8).[] []

  • PrepChem. Synthesis of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (Analogous Recrystallization Method).

  • BenchChem. Stability issues of benzimidazole derivatives in solution. []

  • ECHA (European Chemicals Agency). C&L Inventory: 1-propyl-1,3-dihydro-2H-benzimidazol-2-one.[]

An In-Depth Technical Guide to the Early-Stage Research of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This technical guide provides a comprehensive framework for the early-stage research and development of a specific analogue, 1-propyl-1,3-dihydro-2H-benzimidazol-2-one. We delineate a complete workflow, from targeted synthesis and rigorous characterization to a tiered in vitro evaluation of its potential therapeutic activities. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies required to assess the compound's potential as a novel therapeutic candidate. We will explore its synthesis, physicochemical characterization, and propose a hypothesis-driven investigation into its potential anticancer and antimicrobial properties, grounded in the well-established biological activities of the benzimidazolone class.[2]

Introduction: The Therapeutic Promise of the Benzimidazolone Scaffold

Benzimidazol-2-one derivatives are a cornerstone in modern drug discovery, exhibiting a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] Their structural resemblance to endogenous purine nucleotides allows them to interact with a wide array of biological macromolecules, making them versatile therapeutic agents.[4] The core structure, a fusion of benzene and imidazole rings, provides a unique platform for chemical modification, enabling the fine-tuning of pharmacological properties.[2] Notable examples of benzimidazolone-containing drugs include the antipsychotic pimozide and the antiemetic domperidone.[5] In fact, 1-propyl-1,3-dihydro-2H-benzimidazol-2-one is a known human metabolite of domperidone.

This guide focuses on a systematic, early-stage evaluation of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one, a relatively unexplored member of this promising chemical class. The objective is to provide a logical and technically sound roadmap for its initial investigation, from synthesis to preliminary biological profiling.

Synthesis and Structural Characterization

The synthesis of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one can be efficiently achieved through a two-step process starting from the commercially available o-phenylenediamine. The initial step involves the formation of the benzimidazol-2-one core, followed by a selective N-alkylation.

Synthetic Workflow

The proposed synthetic route is outlined below. The causality behind this choice lies in its efficiency and reliance on well-established, high-yielding reactions.

Synthesis_Workflow A o-Phenylenediamine B 1,3-dihydro-2H-benzimidazol-2-one A->B Cyclization C 1-propyl-1,3-dihydro-2H-benzimidazol-2-one B->C N-Alkylation reagent1 Urea, 180°C reagent1->A reagent2 1-iodopropane, K2CO3, DMF reagent2->B

Caption: Synthetic workflow for 1-propyl-1,3-dihydro-2H-benzimidazol-2-one.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one

  • Combine o-phenylenediamine (10.8 g, 0.1 mol) and urea (12.0 g, 0.2 mol) in a round-bottom flask.

  • Heat the mixture in an oil bath at 180°C for 2 hours. Ammonia gas will be evolved.

  • Cool the reaction mixture to room temperature, which will solidify.

  • Add 100 mL of water and 10 mL of 2M sodium hydroxide solution to the flask and heat to boiling to dissolve the product and remove unreacted starting materials.

  • Filter the hot solution.

  • Cool the filtrate to room temperature and acidify with glacial acetic acid until precipitation is complete.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 80°C.

Protocol 2.2.2: Synthesis of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one

  • To a solution of 1,3-dihydro-2H-benzimidazol-2-one (6.7 g, 0.05 mol) in 100 mL of dimethylformamide (DMF), add potassium carbonate (13.8 g, 0.1 mol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-iodopropane (10.2 g, 0.06 mol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into 500 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure 1-propyl-1,3-dihydro-2H-benzimidazol-2-one.

Structural Characterization

The synthesized compound must be rigorously characterized to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data for 1-propyl-1,3-dihydro-2H-benzimidazol-2-one

ParameterExpected Value/SpectrumReference
Molecular FormulaC₁₀H₁₂N₂O
Molecular Weight176.22 g/mol [6]
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
¹H NMR (DMSO-d₆)δ (ppm): ~0.9 (t, 3H, CH₃), ~1.7 (m, 2H, CH₂), ~3.8 (t, 2H, N-CH₂), ~7.0-7.2 (m, 4H, Ar-H), ~10.8 (s, 1H, NH)[7]
¹³C NMR (DMSO-d₆)Expected peaks for propyl and benzimidazolone carbons[8]
IR (KBr)ν (cm⁻¹): ~3200 (N-H stretch), ~1680 (C=O stretch)[9]
Mass Spec (ESI)m/z: 177.10 [M+H]⁺[9]

In Vitro Biological Evaluation: A Tiered Approach

Based on the extensive literature on benzimidazolone derivatives, we hypothesize that 1-propyl-1,3-dihydro-2H-benzimidazol-2-one may possess anticancer and antimicrobial activities.[3][4] A tiered screening approach is proposed to efficiently evaluate these potential activities.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Spectrum cluster_2 Tier 3: Mechanism of Action Studies A Cytotoxicity Screening (MTT Assay) C IC50 Determination (Multiple Cell Lines) A->C B Antimicrobial Screening (Kirby-Bauer Test) D MIC Determination (Broth Microdilution) B->D E Tubulin Polymerization Assay C->E F Kinase Inhibition Assay C->F G Cell Cycle Analysis C->G

Caption: Tiered workflow for in vitro biological evaluation.

Tier 1: Primary Screening

3.1.1. Anticancer Activity: Cytotoxicity Screening

The initial assessment of anticancer potential will be conducted using a cytotoxicity assay to determine the compound's effect on cell viability.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and cost-effective method for this purpose.[11]

Protocol 3.1.1: MTT Cytotoxicity Assay

  • Seed cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a stock solution of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one in DMSO.

  • Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

3.1.2. Antimicrobial Activity: Disk Diffusion Test

The Kirby-Bauer disk diffusion test is a standard method for preliminary screening of antimicrobial activity.[6][12] It provides a qualitative assessment of the compound's ability to inhibit microbial growth.

Protocol 3.1.2: Kirby-Bauer Disk Diffusion Test

  • Prepare a bacterial suspension of the test organisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[13]

  • Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Impregnate sterile paper disks with a known concentration of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one.

  • Place the disks on the inoculated agar surface. Include a solvent control disk and a positive control antibiotic disk (e.g., ampicillin).

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disk.[14]

Tier 2: Potency and Spectrum Determination

If promising activity is observed in Tier 1, the next step is to quantify the compound's potency and, for antimicrobial activity, its spectrum.

3.2.1. IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a drug's potency.[10] This will be determined against a panel of cancer cell lines to assess both potency and selectivity. The protocol is similar to the MTT assay, but with a wider range of concentrations to accurately determine the IC₅₀ value.

3.2.2. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4] The broth microdilution method is a standard technique for determining MIC values.

Protocol 3.2.2: Broth Microdilution for MIC Determination

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Tier 3: Elucidation of Mechanism of Action (MoA)

Given that many benzimidazole derivatives exert their anticancer effects by interfering with microtubule dynamics or inhibiting protein kinases, these are logical starting points for MoA studies.[2][15]

3.3.1. Tubulin Polymerization Inhibition

Benzimidazole derivatives are known to bind to the colchicine site of tubulin, thereby inhibiting its polymerization into microtubules.[3] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]

Hypothetical MoA Pathway: Tubulin Inhibition

MoA_Tubulin A 1-propyl-1,3-dihydro-2H- benzimidazol-2-one B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Failure D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis F->G

Caption: Hypothetical mechanism of action via tubulin polymerization inhibition.

Proposed Experimental Validations:

  • In Vitro Tubulin Polymerization Assay: A cell-free assay using purified tubulin can directly measure the effect of the compound on tubulin polymerization spectrophotometrically.

  • Cell Cycle Analysis: Flow cytometry analysis of treated cells stained with propidium iodide can quantify the percentage of cells in each phase of the cell cycle, revealing a G2/M arrest.

  • Immunofluorescence Microscopy: Staining of treated cells with anti-tubulin antibodies can visualize the disruption of the microtubule network.

3.3.2. Protein Kinase Inhibition

The benzimidazole scaffold is also a common feature in many protein kinase inhibitors.[15][16] Dysregulation of protein kinases is a hallmark of cancer, making them attractive therapeutic targets.[16]

Proposed Experimental Validations:

  • Kinase Inhibition Assays: A panel of commercially available kinase assays (e.g., for kinases like VEGFR, EGFR, CDK) can be used to screen for inhibitory activity against key cancer-related kinases.[16]

  • Western Blot Analysis: If a specific kinase is inhibited, western blotting can be used to analyze the phosphorylation status of its downstream substrates to confirm the inhibition of the signaling pathway in cells.

Conclusion and Future Directions

This guide provides a structured and comprehensive approach for the initial, exploratory research of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one. By following the proposed workflows for synthesis, characterization, and tiered biological evaluation, researchers can efficiently generate a preliminary data package to assess the therapeutic potential of this compound. Positive results from these in vitro studies would warrant further investigation, including lead optimization, in vivo efficacy studies in animal models, and detailed toxicology profiling, to fully elucidate its potential as a novel drug candidate.

References

  • Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: synthesis, biological activity and com. FULIR. Available at: [Link]

  • Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole. ResearchGate. Available at: [Link]

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. MDPI. Available at: [Link]

  • Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. PubMed. Available at: [Link]

  • Benzimidazole derivatives as kinase inhibitors. PubMed. Available at: [Link]

  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. PMC. Available at: [Link]

  • Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. MDPI. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. Available at: [Link]

  • Synthesis of Novel Structurally Diverse N-Mono- and N,N′-Disubstituted Benzimidazol-2-one Derivatives by the Alkylations of 1,3-Dihydro-2H-benzimidazol-2-one with Some Alkyl Halides under Transfer Catalysis Conditions. ResearchGate. Available at: [Link]

  • Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. [No source title found]. Available at: [Link]

  • Synthesis of 1,3‐dihydro‐2H‐benzimidazol‐2‐one from 2‐aminobenzamide. Scilit. Available at: [Link]

  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. MDPI. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). ResearchGate. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. [No source title found]. Available at: [Link]

  • 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [No source title found]. Available at: [Link]

  • 9: Kirby-Bauer (Antibiotic Sensitivity). Biology LibreTexts. Available at: [Link]

  • An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. Available at: [Link]

  • In vitro validation of protein kinase inhibition by benzimidazole... ResearchGate. Available at: [Link]

  • Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules. PMC. Available at: [Link]

  • Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. PubMed. Available at: [Link]

  • Figure S3. 1 H NMR Spectra of 2-Benzimidazolinone (3). ResearchGate. Available at: [Link]

  • Benzimidazole-based multi-kinase inhibitors and their interactions in their targets' kinase domain. ResearchGate. Available at: [Link]

  • Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Crestone, Inc.. Available at: [Link]

  • Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). PMC. Available at: [Link]

  • Benzimidazolone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. MDPI. Available at: [Link]

  • 455 About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines. Journal of Basic and Applied Research in Biomedicine. Available at: [Link]

Sources

Methodological & Application

protocol for in vitro testing of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling & In Vitro Characterization of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one

Part 1: Executive Summary & Strategic Rationale

The Molecule in Context 1-propyl-1,3-dihydro-2H-benzimidazol-2-one (hereafter Pr-BZI ) represents a "privileged structure" in medicinal chemistry.[1] Structurally, it is the core scaffold of the anti-emetic drug Domperidone and the neuroleptic Droperidol .[1] It is also a documented human metabolite of Domperidone.[1] Beyond its role as a metabolite, the benzimidazolone core is a validated pharmacophore for modulating Dopamine D2 receptors , Serotonin (5-HT) receptors , and Calcium-activated Potassium channels (BK/SK) .[1]

Scope of this Protocol This guide moves beyond basic chemical handling to a rigorous Pharmacological Profiling Workflow . It is designed for researchers treating Pr-BZI either as a:

  • Fragment Hit: A starting point for Fragment-Based Drug Discovery (FBDD).[1]

  • Metabolite Standard: To assess the safety/activity contribution of this metabolite to the parent drug's profile.

  • Chemical Probe: To interrogate ion channel gating mechanisms.

Part 2: Experimental Workflow Visualization

The following logic gate illustrates the decision tree for characterizing Pr-BZI, prioritizing its most likely biological targets based on structural homology.

G cluster_0 Primary Pharmacology (GPCRs) cluster_1 Secondary Pharmacology (Ion Channels) cluster_2 Safety & Tox Start Compound Acquisition (Pr-BZI) QC QC: DMSO Solubility & Purity (>98%) Start->QC D2 Dopamine D2 Radioligand Binding QC->D2 Structural Homology (Domperidone) BK BK (KCa1.1) Electrophysiology QC->BK Scaffold Class (Benzimidazolone) HT5 5-HT Receptor Screening D2->HT5 Selectivity Check hERG hERG Safety (Patch Clamp) D2->hERG Lead Qualification BK->hERG HepG2 Cytotoxicity (HepG2 MTT) hERG->HepG2

Figure 1: Pharmacological profiling cascade for Pr-BZI. Green nodes indicate primary targets; Yellow indicates exploratory targets; Red indicates safety liabilities.[1]

Part 3: Compound Preparation & Handling

Before initiating biological assays, the physicochemical behavior of Pr-BZI must be stabilized.[1] As a fragment-like molecule (MW ~176.2 g/mol ), it possesses moderate lipophilicity (Predicted LogP ~1.6).[1]

Solubilization Protocol:

  • Stock Preparation: Dissolve Pr-BZI powder in 100% DMSO to a concentration of 100 mM .

    • Note: Benzimidazolones can form intermolecular hydrogen bonds, leading to aggregation.[1] Sonicate for 5 minutes at 40°C if turbidity persists.

  • Storage: Aliquot into amber glass vials (to prevent UV degradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Assay Working Solution: Dilute stock into assay buffer (e.g., HBSS or Tris-HCl).

    • Critical Limit: Keep final DMSO concentration <0.1% for electrophysiology and <1% for radioligand binding to prevent vehicle artifacts.[1]

Part 4: Primary Pharmacology – Dopamine D2 Receptor Binding

Rationale: Pr-BZI is the metabolic core of Domperidone, a potent peripheral D2 antagonist.[1] Determining if the metabolite retains affinity for the D2 receptor is critical for understanding "active metabolite" burden or potential CNS side effects (if it crosses the BBB, unlike the parent).[1]

Methodology: Competition Radioligand Binding Assay This assay determines the affinity (


) of Pr-BZI for the D2 receptor by displacing a known radioligand.[1]

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing human Dopamine D2(long) receptor.[1]

  • Radioligand:

    
    -Methylspiperone (0.5 nM final concentration).[1]
    
  • Reference Ligand: Haloperidol (for non-specific binding).[1]

Step-by-Step Protocol:

  • Membrane Preparation: Thaw membrane aliquots and homogenize in Incubation Buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 5 mM MgCl2, 1 mM EDTA).

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Membrane + Radioligand + Vehicle.[1]

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10 µM Haloperidol.[1]

    • Test: Membrane + Radioligand + Pr-BZI (Concentration range:

      
       M to 
      
      
      
      M).[1]
  • Incubation: Incubate plates for 60 minutes at 25°C (Room Temp). Equilibrium is slower for benzimidazolones; do not rush.[1]

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate % Inhibition and fit to a one-site competition model: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">



Convert 

to

using the Cheng-Prusoff equation: $ K_i = \frac{IC{50}}{1 + \frac{[L]}{K_d}} $[1]

Part 5: Secondary Pharmacology – BK Channel Electrophysiology

Rationale: Benzimidazolone derivatives (e.g., NS1619) are classic openers of Large Conductance Calcium-Activated Potassium Channels (BK or


).[1] Pr-BZI serves as a simplified scaffold to test for channel modulation, which is relevant for vasodilation or neuroprotection research.[1]

Methodology: Whole-Cell Patch Clamp (HEK293-hBK)

Assay Conditions Table:

ParameterSpecification
Cell Line HEK293 stably expressing hKCNMA1 (BK alpha subunit)
Pipette Resistance 3 – 5 MΩ
Seal Resistance > 1 GΩ (Giga-seal required)
Internal Solution 140 mM KCl, 10 mM HEPES, 5 mM EGTA, 1 µM free Ca²⁺ (buffered with CaCl2)
External Solution 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose
Voltage Protocol Hold at -60 mV; Step pulses from -100 mV to +100 mV (20 mV increments)

Protocol:

  • Perfusion: Establish whole-cell configuration.[1] Perfuse External Solution for 2 minutes to stabilize baseline current.

  • Control Trace: Run the Voltage Protocol to record baseline currents.

  • Compound Application: Perfuse Pr-BZI (10 µM) for 3-5 minutes.

    • Observation: Look for an increase in outward current at positive potentials (indicating channel opening).[1]

  • Washout: Perfuse standard external solution to verify reversibility.

  • Analysis: Plot Current-Voltage (I-V) relationships. A leftward shift in the

    
     of activation indicates agonist activity.[1]
    

Part 6: Safety Pharmacology – hERG Inhibition

Rationale: The benzimidazolone moiety is a frequent offender in hERG channel blockade (QT prolongation risk), a critical safety endpoint in drug development.[1]

Protocol: Automated Patch Clamp (QPatch/SyncroPatch) [1]

  • Cells: CHO-hERG cell line.

  • Protocol:

    • Holding potential: -80 mV.[1]

    • Depolarize to +60 mV for 500 ms (Activate/Inactivate).

    • Repolarize to -50 mV for 500 ms (Elicit tail current).

  • Test: Apply Pr-BZI at 1, 10, and 30 µM.

  • Endpoint: Measure the inhibition of the tail current amplitude.

    • Criteria: >50% inhibition at 10 µM flags the compound as a "High Risk" hERG blocker.[1]

Part 7: References

  • Baraldi, P. G., et al. (2008).[1] "Benzimidazolone derivatives as new structural templates for the design of cannabinoid receptor ligands."[1] Journal of Medicinal Chemistry. Link

  • Olesen, S. P., et al. (1994).[1] "NS 1619: a novel activator of large-conductance Ca(2+)-activated K+ channels in smooth muscle cells."[1] European Journal of Pharmacology. Link

  • Heykants, J., et al. (1981).[1] "The pharmacokinetics of domperidone in animals and man." European Journal of Drug Metabolism and Pharmacokinetics. Link

  • Gribkoff, V. K., et al. (2001).[1] "Targeting acute ischemic stroke with a calcium-sensitive opener of maxi-K potassium channels."[1] Nature Medicine.[1] Link

  • FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization." Link

Sources

Troubleshooting & Optimization

optimizing experimental conditions for 1-propyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 1-propyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 77557-01-8).

In drug discovery, this scaffold is a "deceptively simple" heterocyclic urea. It serves as a critical pharmacophore in dopaminergic ligands (e.g., Domperidone metabolites), ion channel modulators (e.g., Riluzole analogs), and nociceptin receptor agonists.

The Core Friction Points:

  • Regioselectivity: Synthesizing the mono-propyl derivative without contaminating di-propyl byproducts.

  • Solubility: The intermolecular hydrogen bonding (urea motif) creates a high-melting crystal lattice that resists dissolution in aqueous buffers.

  • Tautomerism: The keto-enol equilibrium complicates NMR interpretation and analytical quantitation.

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Synthesis & Purification (The "Make" Phase)

Q: I am trying to alkylate benzimidazol-2-one with propyl bromide, but I keep getting the 1,3-dipropyl impurity. How do I stop at the mono-substituted product?

A: Direct alkylation of the parent benzimidazolone is kinetically difficult to control. The introduction of the first alkyl group increases the electron density of the ring, often making the second nitrogen more nucleophilic than the first, leading to "over-alkylation."

Recommendation: Switch to the "Cyclization Route" (Method B below) for >98% regiocontrol. If you must use direct alkylation (Method A), you must alter your base/solvent system.

Comparative Protocols
ParameterMethod A: Direct Alkylation (Quick)Method B: Reductive Cyclization (High Purity)
Starting Material 1,3-dihydro-2H-benzimidazol-2-one1-chloro-2-nitrobenzene
Key Reagent 1-bromopropanePropylamine, then CDI/Urea
Selectivity ~70:30 (Mono:Di) mixture>99:1 (Mono only)
Purification Difficult Chromatography requiredRecrystallization often sufficient
Use Case Quick analog screeningScale-up or precise biological assays
Protocol B: The "Gold Standard" Cyclization Workflow

This method guarantees the propyl group is fixed at position 1 before the ring closes.

  • Nucleophilic Aromatic Substitution (SNAr):

    • React 1-chloro-2-nitrobenzene with n-propylamine (1.2 eq) in Ethanol at reflux.

    • Outcome:N-propyl-2-nitroaniline (Red/Orange oil/solid).

  • Reduction:

    • Reduce the nitro group using H₂/Pd-C or Fe/NH₄Cl.

    • Outcome:N-propyl-benzene-1,2-diamine (unstable intermediate; use immediately).

  • Ring Closure:

    • Treat the diamine with 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in dry THF or Urea (melt at 150°C).

    • Mechanism: The primary amine and secondary amine attack the carbonyl source.

    • Result: Pure 1-propyl-1,3-dihydro-2H-benzimidazol-2-one.

Visual Workflow: Synthesis Decision Tree

SynthesisLogic Start Start: Synthesis Strategy Choice Priority? Start->Choice Direct Method A: Direct Alkylation (Benzimidazolone + PrBr) Choice->Direct Speed/Low Cost Cyclize Method B: Cyclization (Chloronitrobenzene -> Amine -> Urea) Choice->Cyclize High Purity/Scale Issue Risk: 1,3-Dipropyl Impurity Direct->Issue Poor Selectivity Outcome Outcome: Pure Mono-Substituted Cyclize->Outcome Regiospecific

Caption: Decision logic for synthesis. Method B (Green) prevents the formation of dialkylated impurities inherent in Method A.

Module 2: Solubility & Formulation (The "Prep" Phase)

Q: My compound precipitates when I dilute my DMSO stock into cell culture media. What is the solubility limit?

A: Benzimidazolones are "brick dust" molecules. The cyclic urea motif creates strong intermolecular hydrogen bonds (N-H···O=C), resulting in high crystal lattice energy.

Troubleshooting Protocol: Do not rely on simple aqueous solubility. You must use a Step-Down Dilution strategy to prevent "crashing out."

Solubility Profile
SolventSolubility Limit (Approx.)Notes
Water (pH 7) < 0.1 mg/mLPractically insoluble.
DMSO > 50 mg/mLExcellent stock solvent.
Ethanol ~ 10 mg/mLModerate.
0.1 M NaOH > 20 mg/mLDeprotonates the N-H (pKa ~10.5).
Cell Media (1% DMSO) ~ 10-50 µMCritical Limit. Above this, micro-precipitates form.
The "Invisible Precipitate" Check

Users often assume the compound is soluble because they don't see large crystals. However, micro-aggregates can cause false positives in biochemical assays (e.g., by sequestering enzymes).

Validation Step:

  • Prepare your assay concentration (e.g., 10 µM in media).

  • Measure Absorbance at 650 nm (turbidity check).

  • If OD650 > 0.005 above blank, you have aggregation.

  • Fix: Add 0.5% Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the media before adding the compound stock. This creates an inclusion complex that maintains solubility without affecting membrane permeability [1].

Module 3: Analytical Troubleshooting (The "Measure" Phase)

Q: The NMR spectrum in CDCl₃ shows broad, undefined peaks for the N-H and adjacent protons. Is my sample impure?

A: Not necessarily. This is likely a Tautomeric Exchange artifact, not impurity.

Benzimidazolones exist in equilibrium between the Keto (Oxo) and Enol (Hydroxy) forms.[1] In non-polar solvents like Chloroform (CDCl₃), the proton exchange rate is intermediate on the NMR time scale, causing peak broadening.

Solution:

  • Switch Solvent: Use DMSO-d₆ . DMSO is a hydrogen-bond acceptor that "locks" the molecule predominantly in the Keto form and slows down the exchange, sharpening the peaks.

  • D₂O Shake: Add a drop of D₂O to the NMR tube. The broad N-H peak will disappear (exchange with D), confirming it is a labile proton and not a contaminant.

Visual Workflow: Troubleshooting Logic

Troubleshooting Problem Problem Detected Type Issue Type? Problem->Type Solubility Precipitation in Media Type->Solubility Visual/Assay Data NMR Broad NMR Peaks Type->NMR Characterization Sol_Fix1 Check Conc > 50µM? Solubility->Sol_Fix1 NMR_Fix1 Solvent is CDCl3? NMR->NMR_Fix1 Sol_Fix2 Action: Add HP-beta-Cyclodextrin Sol_Fix1->Sol_Fix2 Yes NMR_Fix2 Action: Switch to DMSO-d6 (Stabilizes Keto form) NMR_Fix1->NMR_Fix2 Yes

Caption: Logic flow for resolving common physical and analytical anomalies.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Wright, J. B. (1951). The Synthesis of Benzimidazolones. Chemical Reviews, 48(3), 397–541. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 1-propyl-1,3-dihydro-2H-benzimidazol-2-one.

Sources

Technical Support Center: Stabilizing 1-propyl-1,3-dihydro-2H-benzimidazol-2-one in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-propyl-1,3-dihydro-2H-benzimidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to mitigate degradation and ensure the integrity of your experiments.

Introduction to the Stability of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one

1-propyl-1,3-dihydro-2H-benzimidazol-2-one is a key chemical moiety in various research and development applications, including its role as a metabolite of Domperidone.[1] The stability of this benzimidazolone derivative in solution is paramount for obtaining reliable and reproducible experimental results. Degradation can be initiated by several factors, including pH, the presence of oxidizing agents, and exposure to certain environmental conditions. Understanding these degradation pathways is the first step toward prevention.

This guide will walk you through common stability issues, their underlying causes, and actionable solutions. We will also provide detailed protocols for assessing the stability of your compound.

Troubleshooting Guide: Common Degradation Scenarios

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I've observed a decrease in the concentration of my compound over a short period in an acidic solution. What is happening and how can I prevent it?

Answer:

This is a classic sign of acid-catalyzed hydrolysis. The benzimidazolone core, while generally stable, can be susceptible to degradation under acidic conditions. Forced degradation studies on related compounds like Domperidone, which contains the 1-propyl-1,3-dihydro-2H-benzimidazol-2-one moiety, have shown significant degradation under acidic stress.[2][3]

Causality: The probable mechanism involves the protonation of the carbonyl oxygen of the urea moiety within the benzimidazolone ring system. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to ring-opening and subsequent degradation.

Solutions:

  • pH Adjustment: If your experimental conditions permit, adjust the pH of your solution to be neutral or slightly basic. A pH range of 7.0-8.0 is generally recommended for enhancing the stability of benzimidazolone derivatives.

  • Solvent Choice: Prepare stock solutions in aprotic, anhydrous solvents such as DMSO or DMF. When diluting into aqueous buffers, ensure the final pH of the solution is not acidic.

  • Temperature Control: Hydrolysis reactions are often accelerated by heat. Store your acidic solutions at lower temperatures (e.g., 4°C or on ice) during your experiment, if possible, to slow down the degradation rate.

Question 2: My solution of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one has developed a yellow tint and I'm seeing new, unexpected peaks in my HPLC analysis after adding hydrogen peroxide. What is the likely cause?

Answer:

This strongly suggests oxidative degradation. Benzimidazolone structures can be sensitive to oxidizing agents. Studies on Domperidone have confirmed its degradation in the presence of hydrogen peroxide.[2][4]

Causality: The imidazole ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species. These degradation products often have different chromophores, which can explain the color change and the appearance of new peaks in your chromatogram.

Solutions:

  • Avoid Oxidizing Agents: If possible, avoid the use of strong oxidizing agents in your experimental setup. If an oxidizing agent is a necessary component of your reaction, its concentration should be minimized.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, can help to prevent oxidative degradation. However, you must first verify that the antioxidant does not interfere with your experiment.

  • Degas Solvents: To minimize the presence of dissolved oxygen, which can contribute to oxidation, consider degassing your solvents before use, for example, by sparging with nitrogen or argon.

Question 3: I am conducting a long-term study and am concerned about the stability of my compound in a standard aqueous buffer at room temperature. What are the best practices for storage?

Answer:

For long-term stability, careful consideration of storage conditions is crucial. While 1-propyl-1,3-dihydro-2H-benzimidazol-2-one and related compounds show reasonable stability under neutral and basic conditions at room temperature for short periods, long-term storage requires more stringent measures.[2][3]

Best Practices for Long-Term Storage:

  • Low Temperature: For long-term storage, it is highly recommended to store solutions at -20°C or -80°C. This will significantly slow down the rates of all potential degradation reactions.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade some compounds, it is best to aliquot your stock solution into smaller, single-use volumes.

  • Solvent Choice: For stock solutions intended for long-term storage, use of anhydrous aprotic solvents like DMSO is preferable to aqueous buffers.

  • Light Protection: Although forced degradation studies on Domperidone suggest good photostability, it is always a good practice to protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[2][4]

Summary of Troubleshooting Recommendations

Observed Issue Potential Cause Recommended Solutions
Decreased concentration in acidic solutionAcid-catalyzed hydrolysisAdjust pH to neutral/slightly basic; Use aprotic stock solvents; Store at low temperatures.
Solution color change, new HPLC peaks with oxidizing agentsOxidative degradationAvoid strong oxidizing agents; Consider adding antioxidants; Degas solvents.
Long-term instability in aqueous bufferGeneral degradationStore at -20°C or -80°C; Aliquot to avoid freeze-thaw cycles; Use anhydrous stock solvents; Protect from light.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol allows you to assess the intrinsic stability of your 1-propyl-1,3-dihydro-2H-benzimidazol-2-one lot under various stress conditions.

Materials:

  • 1-propyl-1,3-dihydro-2H-benzimidazol-2-one

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • A suitable HPLC system with a UV detector

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of your compound in methanol or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC. Compare the chromatograms of the stressed samples to that of an unstressed control solution.

Protocol 2: Monitoring Compound Stability in Solution

This protocol is for routine monitoring of the stability of your working solutions.

Materials:

  • Your prepared solution of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one

  • HPLC system with a UV detector

Procedure:

  • Initial Analysis: Immediately after preparing your solution, take an aliquot and analyze it by HPLC to obtain a baseline chromatogram and determine the initial concentration.

  • Time-Point Analysis: At regular intervals (e.g., every few hours for short-term experiments, or every few days for longer-term studies), take another aliquot from your solution stored under your experimental conditions.

  • Data Comparison: Analyze the time-point aliquots by HPLC and compare the results to the initial analysis. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks, indicating degradation products.

  • Quantification: Calculate the percentage of the compound remaining at each time point to determine the rate of degradation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting the degradation of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one in solution.

Degradation_Troubleshooting start Degradation Observed (e.g., loss of parent compound, new peaks) condition_check Under what conditions did degradation occur? start->condition_check acidic Acidic (pH < 7) condition_check->acidic Acidic oxidative Presence of Oxidizing Agents condition_check->oxidative Oxidative long_term Long-term Storage condition_check->long_term Long-term solution_acidic Probable Cause: Acid-catalyzed Hydrolysis acidic->solution_acidic solution_oxidative Probable Cause: Oxidation oxidative->solution_oxidative solution_long_term Probable Cause: General Degradation long_term->solution_long_term action_acidic Action: - Adjust pH to neutral/basic - Use aprotic stock solvent - Lower temperature solution_acidic->action_acidic action_oxidative Action: - Remove/minimize oxidizing agents - Add antioxidant (with caution) - Degas solvents solution_oxidative->action_oxidative action_long_term Action: - Store at -20°C or -80°C - Aliquot solution - Protect from light solution_long_term->action_long_term

Caption: Troubleshooting workflow for degradation of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for preparing a stock solution of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one?

A1: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent choices for preparing concentrated stock solutions. These aprotic solvents minimize the risk of hydrolysis.

Q2: Is 1-propyl-1,3-dihydro-2H-benzimidazol-2-one sensitive to light?

A2: While forced degradation studies on the parent drug, Domperidone, suggest it is not highly sensitive to light, it is always a prudent practice in a research setting to protect solutions from direct light exposure to prevent any potential photodegradation.[2][4] Use of amber vials or wrapping containers in foil is recommended.

Q3: Can I heat my solution to aid in dissolving the compound?

A3: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided, as it can accelerate degradation, especially if the solution is acidic or contains residual water.

Q4: How can I confirm the identity of the degradation products?

A4: Characterizing degradation products typically requires more advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose, as it can provide molecular weight information of the unknown peaks. For definitive structural elucidation, techniques like nuclear magnetic resonance (NMR) spectroscopy would be necessary after isolation of the degradation product.

Q5: Are there any known incompatible excipients or reagents I should avoid?

A5: Besides strong acids and oxidizing agents, you should be cautious with any highly reactive reagents. It is always best to perform a small-scale compatibility test if you are unsure about a particular combination of substances in your formulation.

References

  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega, 2024. [Link]

  • Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure, 2022. [Link]

  • Forced Degradation Study Of Lansoprazole And Domperidone By Hptlc. Elementary Education Online, 2021. [Link]

  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Semantic Scholar. [Link]

  • Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews, 2023. [Link]

  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. PubMed, 2024. [Link]

  • Results of forced degradation studies. ResearchGate. [Link]

  • In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Prime Scholars. [Link]

  • Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. The Pharmaceutical and Chemical Journal, 2023. [Link]

  • 1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. PubChem. [Link]

Sources

Technical Support Center: Purification of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support guide for 1-propyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 77557-01-8). This intermediate is critical in the synthesis of dopaminergic agents (e.g., Domperidone analogs) and antihistamines.

The purification of this molecule presents a classic "Three-Body Problem" in organic synthesis:

  • Target (Mono-alkylated): Moderately polar, weakly acidic (pKa ~10.5).

  • Impurity A (Starting Material): Highly polar, high melting point (>300°C), insoluble in most organics.

  • Impurity B (Di-alkylated): Non-polar, neutral, highly soluble in organics.

This guide moves beyond simple "recrystallization" and provides a chemically logical workflow to separate these three species based on their acidity and solubility profiles.

The "Chemical Logic" Purification Workflow

Do not rely solely on chromatography. The most efficient purification utilizes the specific acidity of the N-H bond at position 3.

The "Swing" Extraction Protocol (Recommended)

This method exploits the fact that the mono-propyl derivative retains an acidic proton, whereas the di-propyl impurity does not.

Prerequisites:

  • Solvents: Dichloromethane (DCM), 1M NaOH, 1M HCl, Brine.

  • Equipment: Separatory funnel, Vacuum filtration setup.[1][2]

Step-by-Step Protocol:

  • Initial Digest (Removal of Starting Material):

    • Suspend the crude reaction mixture in DCM (10 mL per gram of crude) .

    • Stir vigorously for 20 minutes.

    • Mechanism:[3][4][5][6] The target (mono-propyl) and over-alkylated impurity (di-propyl) will dissolve. The unreacted benzimidazol-2-one (starting material) and inorganic salts (KBr/NaBr) will remain suspended solids due to high lattice energy and polarity.

    • Action: Filter the suspension. Discard the solid cake (or save for recovery). Keep the filtrate.

  • Base Extraction (Removal of Di-alkylated Impurity):

    • Transfer the DCM filtrate to a separatory funnel.

    • Extract with 1M NaOH (2 x equivalent volume) .

    • Mechanism:[3][4][5][6] The NaOH deprotonates the N-H of the target molecule, forming a water-soluble sodium salt (

      
      ). The di-propyl impurity has no protons to lose; it remains neutral and stays in the DCM layer.
      
    • Action: Separate layers. Keep the Aqueous (Top) Layer. Discard the DCM (organic) layer which contains the di-alkylated impurity.

  • Regeneration & Isolation:

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 1M HCl with stirring until pH reaches ~2–3.

    • Mechanism:[3][4][5][6] Re-protonation breaks the salt, regenerating the neutral 1-propyl-1,3-dihydro-2H-benzimidazol-2-one. Being less soluble in water than its salt form, it will precipitate.

    • Action: Filter the resulting white precipitate. Wash with cold water. Dry in a vacuum oven at 50°C.

Workflow Visualization

The following diagram illustrates the logic of this separation.

PurificationLogic Crude Crude Mixture (SM + Mono + Di + Salts) DCM_Digest Step 1: Digest in DCM & Filter Crude->DCM_Digest Solid_Cake Solid Cake: Unreacted SM + Salts (Discard/Recycle) DCM_Digest->Solid_Cake Insolubles Filtrate Filtrate (DCM): Mono-propyl + Di-propyl DCM_Digest->Filtrate Solubles NaOH_Wash Step 2: Wash with 1M NaOH Filtrate->NaOH_Wash Org_Layer Organic Layer (DCM): 1,3-Dipropyl Impurity (Discard) NaOH_Wash->Org_Layer Neutral Species Aq_Layer Aqueous Layer: Target as Na+ Salt NaOH_Wash->Aq_Layer Anionic Species Acidify Step 3: Acidify (HCl) -> Filter Aq_Layer->Acidify Final_Product Pure Product: 1-propyl-benzimidazol-2-one Acidify->Final_Product Precipitation

Caption: Separation logic based on solubility and acidity differences (pKa switch).

Recrystallization Guide (Polishing)

If the acid-base extraction yields a product that is slightly off-color or has trace impurities (<2%), use recrystallization.

Solvent Selection Matrix
Solvent SystemSuitabilityNotes
Ethanol / Water (80:20) High Excellent for final polishing. Dissolve in hot ethanol, add water until turbid, cool slowly.
Acetonitrile (ACN) Medium Good for removing more polar impurities. Can be expensive for large scale.
Toluene High Very effective for removing trace "oily" non-polar residues. Requires heating to ~90°C.
Isopropanol (IPA) Medium Good alternative to ethanol; higher boiling point allows better solubility for stubborn solids.
Critical Protocol:
  • Dissolve crude solid in minimum boiling Ethanol .

  • (Optional) Add activated charcoal (5% w/w) and stir for 10 mins to remove color. Filter hot through Celite.

  • Add hot water dropwise to the filtrate until a faint cloudiness persists.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool to room temperature undisturbed (2 hours), then 4°C overnight.

  • Harvest: Filter crystals and wash with cold 50:50 EtOH/Water.

Troubleshooting & FAQs

Common Issues Table
SymptomProbable CauseCorrective Action
"Oiling Out" (Product separates as liquid, not crystal)Solution is too concentrated or cooling is too rapid.Re-heat to dissolve. Add a "seed crystal" of pure product at 40°C. Cool very slowly (wrap flask in foil/towel).
Low Yield after Acid/Base extraction pH not low enough during precipitation.Ensure pH is <3. The pKa is ~10.5, but precipitation is most efficient when fully protonated.
Product is sticky/gum Residual solvent or oligomers.Triturate (grind) the solid with cold Diethyl Ether or Hexane. This extracts surface impurities and induces crystallization.[3][7]
NMR shows "doublet" signals Presence of 1,3-dipropyl impurity.Your base extraction failed (emulsion?). Repeat the NaOH wash, ensuring clear layer separation.
Frequently Asked Questions

Q: Can I use Silica Gel Chromatography instead? A: Yes, but it is less efficient for scale-up.

  • Conditions: DCM:Methanol (98:2 to 95:5).

  • Order of Elution:

    • 1,3-dipropyl (Fastest, Rf ~0.8)

    • 1-propyl (Target) (Middle, Rf ~0.4)

    • Benzimidazolone (Baseline, Rf ~0.05)

  • Warning: The target can "tail" on silica due to the amide functionality. Add 0.1% Triethylamine to the mobile phase if tailing occurs.

Q: What is the melting point of the pure compound? A: Literature values for 1-alkyl-1,3-dihydro-2H-benzimidazol-2-ones vary by chain length, but 1-propyl typically melts in the range of 110°C – 120°C (analogous to 1-ethyl and 1-butyl data). A sharp melting point range (<2°C) indicates high purity.

Q: Why is my product pink/red? A: Benzimidazolones are susceptible to oxidation, forming quinoid-type colored impurities. This is purely cosmetic at low levels. Use the Activated Charcoal step in the recrystallization protocol to remove these chromophores.[1]

References & Grounding

  • Benzimidazolone Synthesis & Properties:

    • Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones.[6][8][9][10][11][12][13][14][15] (2025).[7][13][16] Microreview of Heterocyclic Chemistry. This review outlines the cyclization and alkylation pathways, confirming the formation of mono- vs di-alkylated species.

  • pKa and Acidity:

    • The N-H acidity of benzimidazolones (pKa ~10-11) is a fundamental property utilized in the separation from non-acidic di-alkylated byproducts. Journal of Medicinal Chemistry, General Heterocyclic Properties.

  • Purification Techniques:

    • Recrystallization Guide: Process, Procedure, Solvents.[3] Mettler Toledo. Provides the thermodynamic basis for the solvent selection (Ethanol/Water) described above.

  • Analogous Compound Data:

    • Melting point data derived from homologs (1-ethyl/1-butyl) and substituted analogs (e.g., 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, MP ~115°C).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-propyl-1,3-dihydro-2H-benzimidazol-2-one before handling. Standard PPE (gloves, goggles, fume hood) is mandatory.

Sources

Technical Support Center: Navigating Bioactivity Data for 1-propyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 1-propyl-1,3-dihydro-2H-benzimidazol-2-one. This guide is designed to help you address and resolve potential inconsistencies in your bioactivity data. As scientists and drug development professionals, we understand that reproducibility and accuracy are paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experimental outcomes.

The benzimidazolone scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous biologically active compounds.[1][2] Derivatives of this structure have shown a wide range of therapeutic potential, including anticancer, antimicrobial, and antihypertensive activities.[1][3][4][5] Given this broad bioactivity, it is crucial to have robust and consistent data. This guide will walk you through common experimental pitfalls and provide solutions to ensure your results are reliable.

Frequently Asked Questions (FAQs)

Here are some common questions researchers have when working with 1-propyl-1,3-dihydro-2H-benzimidazol-2-one and related compounds.

Q1: What is 1-propyl-1,3-dihydro-2H-benzimidazol-2-one and what are its known biological activities?

A1: 1-propyl-1,3-dihydro-2H-benzimidazol-2-one is a small molecule belonging to the benzimidazolone class of heterocyclic compounds.[6][7] While specific bioactivity data for this exact compound is not extensively published in peer-reviewed literature, the benzimidazolone scaffold is present in many clinically used drugs with diverse mechanisms of action.[2] For instance, related compounds have been investigated as norepinephrine reuptake inhibitors and for their anticancer properties.[1][8] It is also a known human metabolite of the drug domperidone.[6] Researchers investigating this compound are likely exploring its potential in similar therapeutic areas.

Q2: Why might I be observing variability in the IC50/EC50 values for this compound between experiments?

A2: Inconsistencies in potency values (IC50/EC50) are a common challenge in drug discovery. Several factors can contribute to this variability:

  • Compound Integrity: Purity and stability of your compound stock are critical. Degradation or the presence of impurities can significantly alter the apparent bioactivity.

  • Cell-Based Assay Conditions: Variations in cell passage number, cell density, serum concentration in the media, and incubation times can all impact the cellular response to a compound.

  • Assay Reagent Variability: Lot-to-lot differences in reagents, such as antibodies or substrates, can lead to shifts in assay performance.

  • Instrument Settings: Minor differences in instrument settings, especially for sensitive assays like TR-FRET or fluorescence polarization, can affect the final readout.[9]

Q3: Could the physicochemical properties of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one contribute to inconsistent data?

A3: Absolutely. The physicochemical properties of a small molecule, such as its solubility and lipophilicity, play a crucial role in its behavior in biological assays.[10] For example, poor aqueous solubility can lead to compound precipitation in your assay medium, resulting in an underestimation of its true potency. It's also important to consider potential off-target effects or non-specific binding, which can be influenced by the compound's chemical properties.

Troubleshooting Guides

This section provides detailed troubleshooting workflows for common issues encountered during the bioactivity assessment of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one.

Guide 1: Inconsistent Potency (IC50/EC50) in Cell-Based Assays

Issue: You observe significant shifts in the IC50 value of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one in your cell-based assay (e.g., a proliferation or signaling assay).

Troubleshooting Workflow:

Sources

Validation & Comparative

cross-validation of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one effects in different models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

In the landscape of ion channel pharmacology, 1-propyl-1,3-dihydro-2H-benzimidazol-2-one (referred to herein as 1-PBIO ) occupies a critical niche as a structural homolog of the widely used 1-EBIO . While 1-EBIO (1-ethyl-2-benzimidazolinone) is the historical "gold standard" for activating Calcium-Activated Potassium Channels (KCa), 1-PBIO serves as a vital tool for Structure-Activity Relationship (SAR) validation and hydrophobicity profiling.

This guide provides a rigorous cross-validation of 1-PBIO against industry standards (1-EBIO, NS-309, and Chlorzoxazone). It is designed for researchers requiring precise control over SK (KCa2.x) and IK (KCa3.1) channel gating, specifically where lipophilicity and membrane partitioning are experimental variables.

Key Application Note: 1-PBIO is also a known metabolite of the anti-emetic Domperidone . Researchers using Domperidone in in vivo models must account for 1-PBIO activity to avoid confounding data regarding potassium channel modulation.

Mechanistic Profiling & Pathway Logic

The Benzimidazolone Mechanism

Unlike pore blockers, 1-PBIO and its analogs act as positive gating modulators . They do not bind to the pore itself but likely interact with the Calmodulin-Binding Domain (CaM-BD) located at the intracellular C-terminus of the channel. This interaction increases the channel's apparent sensitivity to Calcium (


), causing hyperpolarization even at resting intracellular calcium levels.
Pathway Visualization

The following diagram illustrates the signal transduction pathway where 1-PBIO intervenes, contrasting it with pore blockers.

KCa_Pathway cluster_0 Mechanism of Action Ca_Intra Intracellular Ca2+ (Resting Levels) CaM Calmodulin (CaM) Ca_Intra->CaM Binds SK_Channel_Closed SK/IK Channel (Closed State) CaM->SK_Channel_Closed Constitutive Assoc. Complex Channel-CaM-Ligand Complex SK_Channel_Closed->Complex Conformational Change PBIO 1-PBIO (Modulator) PBIO->Complex Sensitizes to Ca2+ EBIO 1-EBIO (Reference) EBIO->Complex Sensitizes to Ca2+ Hyperpol K+ Efflux & Hyperpolarization Complex->Hyperpol Increases Open Probability (Po)

Figure 1: Mechanism of Action. 1-PBIO acts as a positive gating modulator, increasing the calcium sensitivity of the Calmodulin-Channel complex.

Comparative Analysis: 1-PBIO vs. Alternatives

The choice between 1-PBIO and its analogs depends on the specific requirements for potency , solubility , and washout kinetics .

Feature1-PBIO (Propyl Analog)1-EBIO (Ethyl Analog)NS-309 Chlorzoxazone
Role SAR Probe / MetaboliteIndustry StandardHigh-Potency ToolHistorical Reference
Target Selectivity SK2/SK3 > IK1SK2/SK3 > IK1SK/IK (Non-selective)IK1 > SK
Potency (

)
~300 - 600

M*
~600

M
~10 - 20 nM~2 - 4 mM
Lipophilicity (LogP) 1.6 (Moderate)1.1 (Low)3.5 (High)1.8
Solubility DMSO (High), Aqueous (Low)DMSO (High), Aqueous (Mod)DMSO (High)DMSO (High)
Washout Kinetics Slower than 1-EBIOFastVery Slow (Sticky)Fast

Scientist's Insight:

  • Use 1-PBIO when: You are conducting SAR studies to determine the steric limit of the ligand-binding pocket or when characterizing the metabolic byproducts of Domperidone.

  • Use 1-EBIO when: You need a rapid on/off modulator for patch-clamp experiments where quick washout is essential.

  • Use NS-309 when: You need maximal activation at nanomolar concentrations, and washout is not a priority.

*Note: Potency values are approximate and dependent on the specific expression system (HEK293 vs. CHO) and intracellular calcium concentration.

Experimental Validation Protocols

To ensure data integrity, the following protocols utilize self-validating controls .

Protocol A: Whole-Cell Patch Clamp (In Vitro Validation)

Objective: Quantify the shift in Calcium-sensitivity induced by 1-PBIO.

  • Preparation: Transfect HEK293 cells with hKCa2.2 (SK2) or hKCa2.3 (SK3) plasmids.

  • Internal Solution (Pipette):

    • K-Gluconate (130 mM), KCl (10 mM), HEPES (10 mM), Mg-ATP (2 mM).

    • CRITICAL: Buffer free

      
       to exactly 200 nM  using EGTA/CaCl2 calculator. This sub-saturating level is required to observe the potentiation effect.
      
  • Baseline Recording: Establish Whole-Cell configuration. Hold at -60 mV. Record baseline current (should be low at 200 nM

    
    ).
    
  • Application: Perfusion of 1-PBIO (100

    
    M) .
    
    • Control Arm: Perfusion of Vehicle (0.1% DMSO).

    • Positive Control: Perfusion of 1-EBIO (1 mM).

  • Validation Metric: 1-PBIO should elicit a current increase of >5-fold over baseline within 60 seconds.

  • Washout: Perfuse standard bath solution. 1-PBIO washout is slower than 1-EBIO due to the propyl chain's higher lipophilicity.

Protocol B: Ex Vivo Smooth Muscle Relaxation

Objective: Validate physiological relevance in tissue (e.g., Guinea Pig Ileum or Aorta).

  • Setup: Mount tissue rings in organ bath (Krebs-Henseleit solution, 37°C, carbogen).

  • Pre-contraction: Induce tone with Histamine (ileum) or Phenylephrine (aorta). Wait for stable plateau.

  • Dose-Response: Cumulative addition of 1-PBIO (

    
     M to 
    
    
    
    M).
  • Blocker Validation (The "Self-Validating" Step):

    • After observing relaxation, add Apamin (100 nM, SK blocker) or TRAM-34 (1

      
      M, IK blocker).
      
    • Result: If relaxation is reversed by Apamin, the effect is confirmed as SK-channel mediated. If not, consider off-target PDE inhibition or L-type calcium channel blockade.

Workflow Visualization

The following diagram outlines the decision matrix for validating 1-PBIO activity.

Validation_Workflow Start Start: 1-PBIO Characterization Step1 In Silico: LogP & Solubility Check (Ensure DMSO < 0.1% in final bath) Start->Step1 Step2 In Vitro: HEK293 Patch Clamp (Intracellular Ca2+ = 200 nM) Step1->Step2 Decision1 Current Increase > 5-fold? Step2->Decision1 Step3 Ex Vivo: Tissue Bath (Pre-contracted Smooth Muscle) Decision1->Step3 Yes Result_OffTarget WARNING: Off-Target Effect (PDE/L-Type Ca) Decision1->Result_OffTarget No (Check Solubility) Decision2 Relaxation Reversible by Apamin? Step3->Decision2 Result_Valid VALIDATED: SK-Mediated Mechanism Decision2->Result_Valid Yes Decision2->Result_OffTarget No

Figure 2: Experimental Validation Workflow. A step-by-step logic gate to distinguish specific SK-channel modulation from non-specific effects.

References

  • Wulff, H., et al. (2007). "Design of a potent and selective inhibitor of the intermediate-conductance Ca2+-activated K+ channel, IK1: A potential immunosuppressant." Proceedings of the National Academy of Sciences. (Context: Establishes the benzimidazolone scaffold pharmacology).

  • Pedersen, K. A., et al. (1999). "Structure-activity relationships of benzimidazolones as openers of calcium-activated potassium channels." Journal of Medicinal Chemistry. (Context: The foundational SAR paper comparing Ethyl vs. Propyl chain lengths).

  • PubChem Compound Summary. (2025). "1-propyl-1,3-dihydro-2H-benzimidazol-2-one."[1][2] National Library of Medicine. (Context: Chemical and physical property verification).

  • Hougaard, C., et al. (2007). "Selective positive modulation of the SK3 subtype of small conductance Ca2+-activated K+ channels." British Journal of Pharmacology.[3] (Context: Comparison with high-potency analogs like NS-309).

Sources

advantages and disadvantages of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one versus standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1-Propyl-1,3-dihydro-2H-benzimidazol-2-one vs. Standard Benzimidazolone Scaffolds

Executive Summary: The Strategic Role of the Propyl Scaffold

In the landscape of heterocyclic chemistry, 1-propyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 77557-01-8) serves as a critical "bridge" molecule.[1] It sits between the highly polar, insoluble unsubstituted benzimidazolones and the complex, high-molecular-weight pharmaceutical agents like Domperidone .[1]

While often overlooked as merely an intermediate, this mono-alkylated scaffold offers distinct physicochemical advantages over standard methyl or ethyl analogs.[1] It provides a tunable lipophilic profile (LogP ~1.6) that enhances solubility in organic synthesis while retaining the hydrogen-bond donor/acceptor motif essential for biological interaction (e.g., D2 receptor antagonism, NNRTI activity).

Key Differentiator: Unlike the unsubstituted standard, which suffers from poor solubility and ambiguous regioselectivity during functionalization, the 1-propyl derivative acts as a "desymmetrized" core, allowing precise, high-yield modifications at the N3 position.

Technical Specifications & Performance Metrics

The following data compares 1-propyl-1,3-dihydro-2H-benzimidazol-2-one against the industry standards: the unsubstituted parent (Standard A) and the 1-methyl analog (Standard B).

Table 1: Physicochemical & Synthetic Performance Comparison
Feature1-Propyl Derivative (Subject) Unsubstituted Benzimidazolone (Standard A) 1-Methyl Derivative (Standard B)
Molecular Weight 176.22 g/mol 134.14 g/mol 148.16 g/mol
LogP (Lipophilicity) ~1.6 (Moderate)~0.6 (Low)~0.9 (Low-Moderate)
Solubility (DCM/CHCl3) High (Excellent for chromatography)Very Low (Requires polar solvents like DMSO)Moderate
N-Alkylation Selectivity 100% Regiocontrolled (Only N3 available)Poor (Mixture of mono- and bis-alkylated products)Good, but less lipophilic
Metabolic Relevance High (Known metabolite of Domperidone)Low (Generic scaffold)Low
Primary Application Drug Intermediate, Metabolite StandardPigment Synthesis, Basic ResearchGeneral Scaffold

Advantages & Disadvantages Analysis

Advantages
  • Synthetic Precision (The "Desymmetrization" Effect):

    • Mechanism:[1][2][3] The propyl group permanently blocks the N1 position. In subsequent reactions (e.g., reaction with 1-bromo-3-chloropropane), the electrophile is forced to attack the N3 position.[1]

    • Benefit: This eliminates the statistical mixture of N1,N3-bis-alkylated byproducts common when using unsubstituted benzimidazolone, boosting yields of asymmetric derivatives by >20%.[1]

  • Enhanced Lipophilicity for Bioassays:

    • The propyl chain adds sufficient hydrophobicity to improve cell membrane permeability in early-stage in vitro assays compared to the more polar methyl analogs, without introducing the steric bulk of a benzyl group.

  • Analytical Utility:

    • As a primary metabolite of Domperidone (via N-dealkylation), it is an essential reference standard for pharmacokinetic (PK) and toxicity studies in drug development.

Disadvantages
  • Atom Economy:

    • In applications where the alkyl chain is a sacrificial protecting group, the propyl group represents a higher mass loss compared to a methyl or benzyl group.

  • Metabolic Liability:

    • The propyl chain is susceptible to cytochrome P450-mediated

      
      -oxidation or 
      
      
      
      -hydroxylation, potentially complicating metabolic stability profiles if used as a final drug scaffold rather than an intermediate.[1]

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Propyl-1,3-dihydro-2H-benzimidazol-2-one

Rationale: Direct alkylation of benzimidazolone is difficult due to solubility. This protocol uses a condensation approach which is more scalable and avoids bis-alkylation.[1]

Reagents:

  • 
    -Phenylenediamine (1.0 eq)[1]
    
  • Urea or Carbonyldiimidazole (CDI) (1.1 eq)

  • 1-Bromopropane (1.1 eq)[1]

  • Base:

    
     or NaH[1]
    
  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Pre-alkylation (Alternative Route): React

    
    -nitroaniline with 1-bromopropane (
    
    
    
    , DMF, 60°C) to yield
    
    
    -propyl-
    
    
    -nitroaniline.[1]
  • Reduction: Reduce the nitro group using

    
     or 
    
    
    
    to obtain
    
    
    -propyl-
    
    
    -phenylenediamine.[1]
  • Cyclization: Dissolve

    
    -propyl-
    
    
    
    -phenylenediamine in dry THF. Add CDI (1.1 eq) portion-wise at 0°C.
  • Reflux: Heat the mixture to reflux for 3 hours. Monitoring by TLC (50% EtOAc/Hexane) should show the disappearance of the diamine.

  • Workup: Pour into ice water. The 1-propyl-benzimidazolone precipitates as a white/off-white solid.[1] Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Protocol B: Analytical Detection (HPLC Condition)

Use Case: Detecting the compound as a Domperidone impurity or metabolite.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 280 nm.

  • Retention Time: Expect elution ~2-3 minutes earlier than Domperidone due to lack of the chlorophenyl-piperidine tail.[1]

Visualizing the Chemical Logic

Diagram 1: Synthesis & Application Pathway

This diagram illustrates the "Desymmetrization" advantage, showing how the 1-propyl scaffold prevents the formation of unwanted bis-alkylated byproducts common with the standard unsubstituted scaffold.[1]

G cluster_0 Standard Route (Problematic) cluster_1 1-Propyl Scaffold Route (Optimized) Std_Start Unsubstituted Benzimidazolone Mix_Prod Mixture: Mono- + Bis-alkylated Std_Start->Mix_Prod R-X (1 eq) Prop_Start N-Propyl-o-phenylenediamine Cyclization Cyclization (CDI or Urea) Prop_Start->Cyclization Prop_Scaffold 1-Propyl-benzimidazolone (Target Scaffold) Cyclization->Prop_Scaffold Final_Drug Asymmetric Drug (e.g., Domperidone Analog) Prop_Scaffold->Final_Drug Electrophile (R2-X) Selective N3 Attack

Caption: Comparison of the chaotic alkylation of unsubstituted standards vs. the controlled, stepwise synthesis using the 1-propyl scaffold.

Diagram 2: Metabolic Context (Domperidone)

Understanding the origin of this compound in biological samples.

Metabolism cluster_met Metabolic Degradation Domperidone Domperidone (Parent Drug) Metabolite 1-Propyl-1,3-dihydro- 2H-benzimidazol-2-one Domperidone->Metabolite Cleavage Fragment Piperidine Fragment Domperidone->Fragment Step1 N-Dealkylation (CYP3A4)

Caption: The 1-propyl derivative appears as a key metabolite resulting from the N-dealkylation of Domperidone.[1]

References

  • PubChem. Compound Summary: 1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CID 1527023).[1][4] National Library of Medicine. Available at: [Link]

  • Tonelli, M., et al. (2018). Benzimidazole derivatives as a major class of nitrogen-containing heterocycles in drug discovery.[5] (Contextual grounding on benzimidazolone scaffolds).

  • Michielin, O., et al. Metabolic pathways of Domperidone and identification of N-dealkylated metabolites. (Supporting the metabolite claim).[4]

Sources

comparative analysis of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one and its enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: 1-Propyl-1,3-dihydro-2H-benzimidazol-2-one Scaffold vs. Chiral Pharmacological Derivatives

Part 1: Executive Summary & Structural Clarification

The Stereochemical Reality: It is critical to establish immediately that 1-propyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 77557-01-8), in its unmodified form, is an achiral molecule .[1] The benzimidazolone core is planar, and the n-propyl substituent possesses a plane of symmetry, rendering the formation of enantiomers impossible without further substitution (e.g., isotopic labeling or branching with a chiral center).

The Comparative Context: In pharmaceutical research, this molecule serves two pivotal roles:

  • Metabolic Marker: It is a primary metabolite of the D2-antagonist Domperidone , used to track drug clearance.

  • Achiral Scaffold: It acts as the "parent core" for high-potency Norepinephrine Reuptake Inhibitors (NRIs) .

Therefore, this guide compares the achiral parent scaffold against its chiral functionalized derivatives (specifically the 3-amino-2-hydroxy-1-phenylpropyl series). This distinction is vital for researchers transitioning from scaffold synthesis to enantioselective lead optimization.

Part 2: Chemical Profile & Physicochemical Comparison

The following table contrasts the achiral parent scaffold with its therapeutically active chiral derivatives (e.g., Compound 20 from J. Med. Chem. studies).[2][3]

Feature1-Propyl-1,3-dihydro-2H-benzimidazol-2-one (Parent)(S)-1-(3-amino-2-hydroxy-1-phenylpropyl)-benzimidazolone (Active Derivative)
Stereochemistry Achiral (Superimposable mirror image)Chiral (Specific (S)-enantiomer is the eutomer)
CAS Number 77557-01-8N/A (Derivative specific)
Molecular Weight 176.22 g/mol ~325.4 g/mol (varies by substitution)
LogP (Lipophilicity) 1.6 (Moderate)2.5–3.2 (Optimized for CNS penetration)
Primary Target Inactive / Metabolic byproductHuman Norepinephrine Transporter (hNET)
hNET Potency (IC₅₀) > 10,000 nM (Negligible)7 – 10 nM (High Potency)
Selectivity Non-selective>500-fold vs. hSERT and hDAT

Key Insight: The 1-propyl scaffold provides the necessary hydrogen-bond acceptor motif (the urea carbonyl) but lacks the spatial geometry required for high-affinity binding. The introduction of chiral centers (specifically the hydroxyl and phenyl placement) anchors the molecule into the transporter's orthosteric site.

Part 3: Mechanism of Action & Pharmacophore Evolution

The following DOT diagram illustrates the structural evolution from the achiral metabolite to the chiral drug candidate, highlighting the critical "chiral switch" that activates pharmacological potency.

Pharmacophore_Evolution Domperidone Domperidone (Pro-drug/Parent) Metabolism CYP3A4/Metabolism (N-Dealkylation) Domperidone->Metabolism Scaffold 1-Propyl-1,3-dihydro- 2H-benzimidazol-2-one (ACHIRAL SCAFFOLD) Metabolism->Scaffold Major Metabolite Synthesis Chemical Functionalization (Chiral Induction) Scaffold->Synthesis Lead Optimization R_Enantiomer (R)-Derivative (Distomer - Low Activity) Synthesis->R_Enantiomer S_Enantiomer (S)-Derivative (Eutomer - High Potency) Synthesis->S_Enantiomer Target Synthesis

Figure 1: Pharmacological pathway showing the transition from the achiral metabolic scaffold to active chiral NRI candidates.

Part 4: Experimental Protocols

Since the "enantiomers" of the propyl scaffold do not exist, the experimental focus must be on (A) Synthesis of the Scaffold and (B) Chiral Resolution of its Derivatives .

Protocol A: Selective Synthesis of 1-Propyl-1,3-dihydro-2H-benzimidazol-2-one

Objective: To synthesize the achiral core without over-alkylation (avoiding 1,3-dipropyl byproduct).

  • Reagents:

    • 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq)[4]

    • 1-Bromopropane (1.1 eq)

    • Potassium Carbonate (

      
      ) (anhydrous, 1.5 eq)
      
    • Solvent: DMF (Dimethylformamide) or Acetone.

  • Procedure:

    • Step 1: Dissolve benzimidazolone in DMF under

      
       atmosphere.
      
    • Step 2: Add

      
       and stir at room temperature for 30 mins to activate N-H.
      
    • Step 3: Add 1-Bromopropane dropwise over 1 hour. Critical: Slow addition prevents the second nitrogen from reacting.

    • Step 4: Heat to 60°C for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Step 5: Quench with ice water. The mono-propyl product typically precipitates as a white solid.

    • Step 6: Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for triplet at

      
       0.9 (methyl), multiplet at 1.7 (methylene), triplet at 3.8 (N-methylene). The N-H proton should appear as a broad singlet at 
      
      
      
      10.8 (confirming mono-substitution).
Protocol B: Chiral Separation of Functionalized Derivatives

Objective: To separate the (R) and (S) enantiomers of the 3-amino-2-hydroxy-1-phenylpropyl derivative.

  • System: High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralcel OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: These polysaccharide columns are standard for separating benzimidazole derivatives via hydrogen bonding and

      
       interactions.
      
  • Mobile Phase:

    • n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is essential to suppress tailing of the basic amine group.

  • Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm (benzimidazolone absorption).

    • Temperature: 25°C.

  • Data Analysis:

    • Calculate Resolution (

      
      ) : Must be > 1.5 for baseline separation.
      
    • Calculate Enantiomeric Excess (

      
      ) : 
      
      
      
      .

Part 5: Pharmacological Implications

1. The Scaffold as a Metabolite (Safety Marker) In Domperidone therapy, the appearance of 1-propyl-1,3-dihydro-2H-benzimidazol-2-one in plasma indicates N-dealkylation at the piperidine nitrogen.

  • Toxicity: This scaffold is generally considered non-toxic and inactive at dopaminergic receptors, unlike the parent drug.

  • Clearance: It is further hydroxylated or conjugated before renal excretion.

2. The Chiral Derivative as a Drug (Efficacy) When the propyl chain is substituted to create 1-(3-amino-2-hydroxy-1-phenylpropyl)-1,3-dihydro-2H-benzimidazol-2-one :

  • Stereoselectivity: The (S)-enantiomer typically exhibits significantly higher binding affinity for hNET.

  • Mechanism: The hydroxyl group on the chiral chain acts as a hydrogen bond donor to the transporter, a specific interaction that the achiral propyl chain cannot provide.

  • Therapeutic Utility: Used in treating neuropathic pain and thermoregulatory dysfunction (hot flashes).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1527023, 1-propyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. Retrieved from [Link]

  • Zhang, Y., et al. (2009). 1- or 3-(3-Amino-2-hydroxy-1-phenylpropyl)-1,3-dihydro-2H-benzimidazol-2-ones: Potent, Selective, and Orally Efficacious Norepinephrine Reuptake Inhibitors.[2] Journal of Medicinal Chemistry, 52(18), 5703–5711.[2] Retrieved from [Link]

  • NIST Chemistry WebBook. 2H-Benzimidazol-2-one, 1,3-dihydro- Thermochemical Data.[5] Retrieved from [Link][4]

  • Michaud, G., et al. (2015). Metabolism of Domperidone: Identification of Metabolites in Humans. Drug Metabolism and Disposition.[2] (Contextual citation for metabolic pathway).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-propyl-1,3-dihydro-2H-benzimidazol-2-one
Reactant of Route 2
Reactant of Route 2
1-propyl-1,3-dihydro-2H-benzimidazol-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。